molecular formula C9H14O B1347043 2,4-Dimethyl-3-cyclohexenecarboxaldehyde CAS No. 68039-49-6

2,4-Dimethyl-3-cyclohexenecarboxaldehyde

Cat. No. B1347043
M. Wt: 138.21 g/mol
InChI Key: MZZRKEIUNOYYDF-UHFFFAOYSA-N
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Patent
US05175143

Procedure details

A 3-necked round bottom flask (250 ml capacity) was fitted with a mechanical stirrer, thermometer and Dean and Stark apparatus, the latter was equipped with a double surface water condenser. Privetal (0.1 mole, 14.6 g) and 2-methyl-2-sec.butylpropane-1,3 diol (0.1 mole 14.6 g) were charged into the flask together with cyclohexane (50 ml) as solvent and a catalytic amount of p-toluenesulphonic acid (0.35 g). Privetal was a mixture of 2,4-dimethyl-and 3,5-dimethyl-cyclohex-3-ene-1-carboxaldehyde obtained from PPF International, Ashford, England; now obtained under the trade name Ligustral from Quest International, Ashford, Kent the successor company to PPF International. (The 1,3-diol was obtained from Hoechst GmbH of West Germany.)
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(C(CC)C)(CO)[CH2:3][OH:4].C1(C)C=CC(S(O)(=O)=O)=CC=1.C[C:23]1[CH2:24][CH:25]([CH:30]=O)[CH2:26][CH:27]([CH3:29])[CH:28]=1>C1CCCCC1>[CH3:29][CH:27]1[CH:28]([CH:3]=[O:4])[CH2:23][CH2:24][C:25]([CH3:30])=[CH:26]1

Inputs

Step One
Name
Quantity
14.6 g
Type
reactant
Smiles
CC(CO)(CO)C(C)CC
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCCCC1
Step Two
Name
Quantity
0.35 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1CC(CC(C1)C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 3-necked round bottom flask (250 ml capacity) was fitted with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
thermometer and Dean and Stark apparatus, the latter was equipped with a double surface water condenser

Outcomes

Product
Name
Type
product
Smiles
CC1C=C(CCC1C=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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